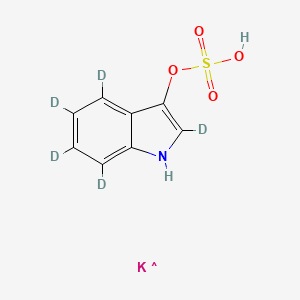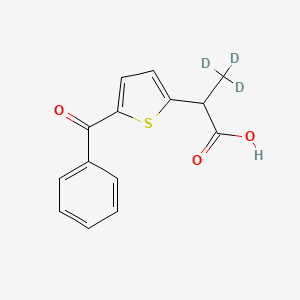
Tiaprofenic acid D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiaprofenic acid D3 is a deuterium-labeled version of Tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in the treatment of rheumatic diseases . This compound is part of the arylpropionic acid (profen) group of NSAIDs and is known for its potent analgesic and anti-inflammatory properties .
準備方法
The synthesis of Tiaprofenic acid involves several steps, starting from thiophene. One method includes the following steps :
Acylation of thiophene: Thiophene reacts with propionic anhydride to form 2-propionyl thiophene.
Bromination: The 2-propionyl thiophene is then brominated to obtain an alpha bromo compound.
Reflux with ethylene glycol: The bromo compound is refluxed with ethylene glycol to form a bromo-ketal product.
Rearrangement: The bromo-ketal product undergoes rearrangement in the presence of cuprous oxide as a catalyst.
Friedel-Crafts reaction: The rearranged product reacts with benzoyl chloride in a Friedel-Crafts acylation.
Hydrolysis and acidification: The final step involves hydrolysis and acidification to yield Tiaprofenic acid.
This method is noted for its stable reaction conditions, high yield, and ease of purification, making it suitable for industrial production .
化学反応の分析
Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can modify the thiophene ring.
Common reagents used in these reactions include bromine for bromination, ethylene glycol for ketal formation, and cuprous oxide as a catalyst for rearrangement . The major products formed from these reactions include bromo-ketal intermediates and the final Tiaprofenic acid product .
科学的研究の応用
Tiaprofenic acid D3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic studies: Due to its deuterium labeling, this compound is used in pharmacokinetic studies to track the drug’s absorption, distribution, metabolism, and excretion.
Rheumatic disease research: It is used to study the treatment of rheumatic diseases and to develop new therapeutic strategies.
Bioanalytical method validation: Tiaprofenic acid is a critical component in bioequivalence studies, necessitating precise and accurate quantification within complex biological matrices.
作用機序
Tiaprofenic acid exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . This inhibition is achieved by blocking the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2 . By reducing the production of prostaglandins, Tiaprofenic acid helps to alleviate pain, swelling, and inflammation .
類似化合物との比較
Tiaprofenic acid is similar to other NSAIDs in the arylpropionic acid group, such as ibuprofen and naproxen . it is unique in its specific chemical structure, which includes a thiophene ring, distinguishing it from other NSAIDs that typically have a benzene ring . This structural difference contributes to its distinct pharmacological properties and therapeutic applications .
Similar compounds include:
Ibuprofen: Another arylpropionic acid NSAID used for pain and inflammation.
Naproxen: Known for its long-lasting effects in treating pain and inflammation.
Ketoprofen: Used for its potent anti-inflammatory and analgesic effects.
Tiaprofenic acid’s unique structure and properties make it a valuable compound in both clinical and research settings.
特性
分子式 |
C14H12O3S |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
2-(5-benzoylthiophen-2-yl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3 |
InChIキー |
GUHPRPJDBZHYCJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


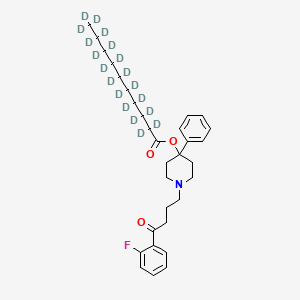
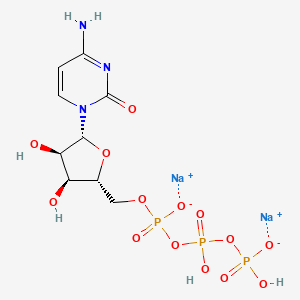
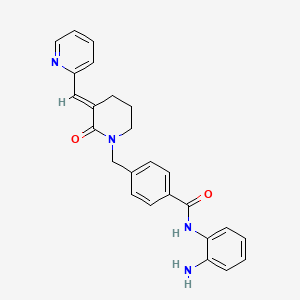
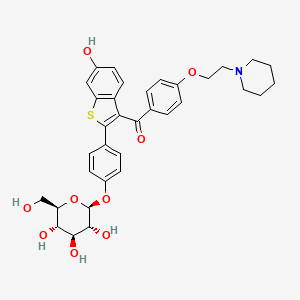
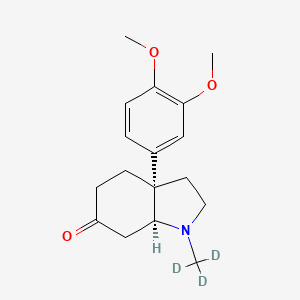

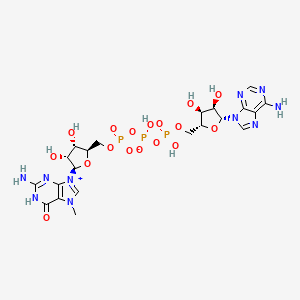
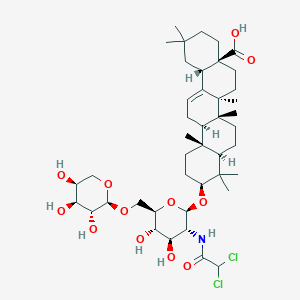
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
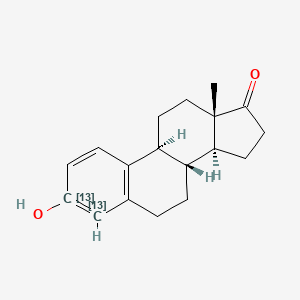
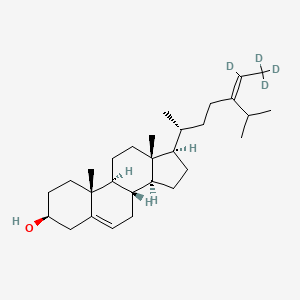

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
